molecular formula C23H27NO4S B3101678 Fmoc-DL-buthionine CAS No. 1396969-21-3

Fmoc-DL-buthionine

Cat. No. B3101678
CAS RN: 1396969-21-3
M. Wt: 413.5 g/mol
InChI Key: DWKYMIMIHMHMMY-UHFFFAOYSA-N
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Description

Fmoc-DL-buthionine is a synthetic amino acid derivative with the molecular formula C23H27NO4S and a molecular weight of 413.53 . It is used in peptide synthesis, particularly in the Fmoc/tBu solid-phase synthesis method .


Synthesis Analysis

Fmoc-DL-buthionine is synthesized using the Fmoc solid-phase peptide synthesis (SPPS) method . This method involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is base-labile, which allows for very rapid and highly efficient synthesis of peptides .


Molecular Structure Analysis

The molecular structure of Fmoc-DL-buthionine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to DL-buthionine . The Fmoc group is aromatic and hydrophobic, promoting hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-DL-buthionine are part of the Fmoc SPPS method . This includes the activation of the carboxyl group of an amino acid, the protection of the Na-amino group, and the formation of peptide bonds .


Physical And Chemical Properties Analysis

Fmoc-DL-buthionine has a predicted boiling point of 634.1±55.0 °C and a predicted density of 1.219±0.06 g/cm3 . Its pKa is predicted to be 3.75±0.10 .

Mechanism of Action

Target of Action

Fmoc-DL-buthionine is a derivative of the amino acid buthionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of Fmoc-DL-buthionine is the amine group of amino acids . The Fmoc group serves as a protecting group for the amine, preventing it from reacting during certain stages of peptide synthesis .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is commonly used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-DL-buthionine primarily affects the pathway of peptide synthesis . Specifically, it is used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the N-terminus amine of the growing peptide chain . This allows for the sequential addition of amino acids without unwanted side reactions .

Result of Action

The primary result of Fmoc-DL-buthionine’s action is the successful synthesis of peptides with the correct sequence . By protecting the amine group during synthesis, Fmoc-DL-buthionine allows for the precise addition of amino acids . Once the peptide chain is complete, the Fmoc group can be removed, leaving the desired product .

Action Environment

The action of Fmoc-DL-buthionine is highly dependent on the chemical environment . The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced using Fmoc-Cl and removed using a solution of piperidine . Therefore, the efficacy and stability of Fmoc-DL-buthionine are influenced by factors such as pH, temperature, and the presence of other reagents .

Safety and Hazards

Fmoc-DL-buthionine is classified as an irritant . Further safety, risk, and hazard information, as well as Material Safety Data Sheets (MSDS), may be needed for a complete safety assessment .

Future Directions

Fmoc-DL-buthionine, as a part of the Fmoc group of modified amino acids and short peptides, has significant potential for future research and applications . These molecules are gaining attention as potential drugs and are important in materials science due to their self-assembling properties . The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

properties

IUPAC Name

4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKYMIMIHMHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188868
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-DL-buthionine

CAS RN

1396969-21-3
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396969-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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